molecular formula C6H11LiO4S B6608372 lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate CAS No. 2839157-94-5

lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate

Cat. No.: B6608372
CAS No.: 2839157-94-5
M. Wt: 186.2 g/mol
InChI Key: HCQLUYHFLOAAFJ-UHFFFAOYSA-M
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Description

Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is an organolithium compound that features a lithium cation coordinated to a tert-butoxy group and an oxoethane-1-sulfinate moiety. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate can be synthesized through the reaction of tert-butanol with butyllithium. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often generated in situ for laboratory use due to its sensitivity and the tendency of older samples to degrade .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lithium tert-butoxide.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) and other hydride donors are used.

    Substitution: Halogenated compounds and strong acids can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate involves its strong basicity and nucleophilicity. The lithium cation stabilizes the negative charge on the tert-butoxy group, making it highly reactive. This reactivity allows the compound to participate in various chemical reactions, including deprotonation and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is unique due to its combination of strong basicity and nucleophilicity, which makes it highly effective in organic synthesis. Its lithium cation also provides unique reactivity compared to sodium and potassium analogs .

Properties

IUPAC Name

lithium;2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S.Li/c1-6(2,3)10-5(7)4-11(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQLUYHFLOAAFJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)CS(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11LiO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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